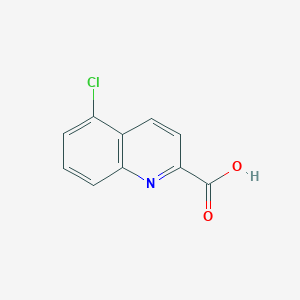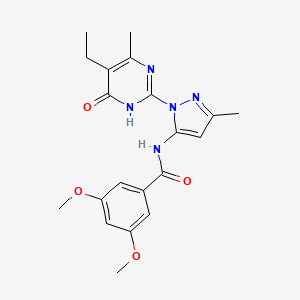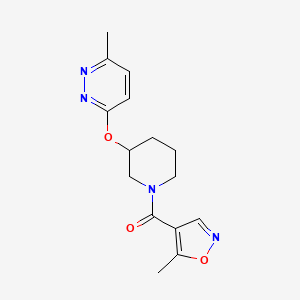![molecular formula C23H25N3O4S2 B2648375 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1207015-67-5](/img/structure/B2648375.png)
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential applications in the field of microbiology. One study showed that this compound selectively kills bacterial persisters that tolerate antibiotic treatment but does not affect normal antibiotic-sensitive cells .
Aplicaciones Científicas De Investigación
Receptor Antagonism and Pharmacological Potential
Compounds similar to 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide have been prepared and evaluated as 5-HT7 receptor antagonists. These compounds, including various piperazine derivatives, demonstrated significant inhibitory activities, indicating their potential in modulating serotonin receptors, which could have implications for treating neurological and psychiatric disorders (Yoon et al., 2008).
Anti-Inflammatory and Analgesic Properties
Research has also delved into the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds have been identified as possessing significant analgesic and anti-inflammatory activities, suggesting their utility as therapeutic agents in managing pain and inflammation (Abu-Hashem et al., 2020).
Crystal Structure Analysis
The crystal structures of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been elucidated through single-crystal X-ray diffraction studies. These analyses provide insights into the molecular architecture and potential reactive sites of these compounds, which is critical for understanding their chemical behavior and interactions (Kumara et al., 2017).
Selective Bacterial Persister Targeting
One particularly promising application is the selective targeting of bacterial persisters by certain chemical compounds without affecting normal antibiotic-sensitive cells. This approach represents a novel strategy in combating antibiotic resistance and eradicating hard-to-treat bacterial infections (Kim et al., 2011).
Lewis Basic Catalysts for Chemical Synthesis
These compounds have also found use as highly enantioselective Lewis basic catalysts in the hydrosilylation of N-aryl imines. This application underscores their versatility in facilitating chemical reactions with high yield and selectivity, which is beneficial for the synthesis of complex organic molecules (Wang et al., 2006).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further investigation into its mechanism of action and potential applications, particularly in the field of microbiology. More research is also needed to fully understand its synthesis, molecular structure, and physical and chemical properties .
Propiedades
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(3-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-17-4-3-5-18(16-17)24-23(27)22-21(10-15-31-22)32(28,29)26-13-11-25(12-14-26)19-6-8-20(30-2)9-7-19/h3-10,15-16H,11-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHQXBESHAXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648292.png)
![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)

![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2648298.png)

![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)

![4'-Cyano[1,1'-biphenyl]-4-yl acetate](/img/structure/B2648306.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2648307.png)
![7-acetyl-3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2648309.png)

![N-(1-cyanopropyl)-4-[methyl(propyl)amino]benzamide](/img/structure/B2648313.png)

